molecular formula C10H12FNO3 B8028656 1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene

1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene

Cat. No.: B8028656
M. Wt: 213.21 g/mol
InChI Key: NSSOSOVHSHJTGE-UHFFFAOYSA-N
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Description

1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H12FNO3. It is a derivative of benzene, characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a propan-2-yloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene can be synthesized through several synthetic routes. One common method involves the nitration of 1-fluoro-2-methyl-5-(propan-2-yloxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another synthetic route involves the fluorination of 2-methyl-4-nitro-5-(propan-2-yloxy)benzene using a fluorinating agent such as hydrogen fluoride or a fluorine gas. This reaction requires careful handling due to the highly reactive nature of fluorine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These processes are typically carried out in specialized reactors designed to handle corrosive and reactive chemicals. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed

    Nucleophilic Substitution: Products include 1-amino-2-methyl-4-nitro-5-(propan-2-yloxy)benzene or 1-thio-2-methyl-4-nitro-5-(propan-2-yloxy)benzene.

    Reduction: The major product is 1-fluoro-2-methyl-4-amino-5-(propan-2-yloxy)benzene.

    Oxidation: The major product is 1-fluoro-2-carboxy-4-nitro-5-(propan-2-yloxy)benzene.

Scientific Research Applications

1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its reactive functional groups.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-methyl-4-nitrobenzene: Lacks the propan-2-yloxy group, making it less versatile in certain synthetic applications.

    2-Fluoro-4-nitro-5-(propan-2-yloxy)toluene: Similar structure but with different positioning of the substituents, affecting its reactivity and applications.

    1-Fluoro-4-nitro-5-(propan-2-yloxy)benzene: Similar but lacks the methyl group, which can influence its chemical behavior.

Uniqueness

1-Fluoro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene is unique due to the specific arrangement of its substituents, which confer distinct reactivity and properties. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methyl and propan-2-yloxy) groups allows for a wide range of chemical transformations and applications.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1-fluoro-2-methyl-4-nitro-5-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-6(2)15-10-5-8(11)7(3)4-9(10)12(13)14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSOSOVHSHJTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)OC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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